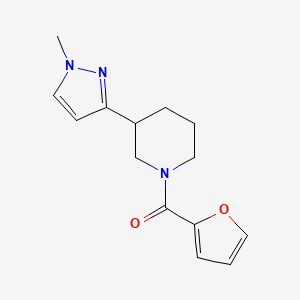

1-(furan-2-carbonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

説明

1-(Furan-2-carbonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a heterocyclic compound featuring a piperidine core substituted at position 3 with a 1-methylpyrazole group and at position 1 with a furan-2-carbonyl moiety. This structure combines aromatic and aliphatic heterocycles, which may confer unique physicochemical and biological properties.

特性

IUPAC Name |

furan-2-yl-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-16-8-6-12(15-16)11-4-2-7-17(10-11)14(18)13-5-3-9-19-13/h3,5-6,8-9,11H,2,4,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUOREHHXHYHMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-carbonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multi-step organic reactions. One common method involves the reaction of furan-2-carboxylic acid with 3-(1-methyl-1H-pyrazol-3-yl)piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

化学反応の分析

Types of Reactions

Furan-2-yl(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Pyrazoline derivatives.

Substitution: Various substituted piperidine derivatives.

科学的研究の応用

Furan-2-yl(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties

作用機序

The mechanism of action of 1-(furan-2-carbonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

類似化合物との比較

3-(1-Methyl-1H-pyrazol-3-yl)-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine (CAS 2034305-22-9)

- Structure : Piperidine substituted at position 3 with 1-methylpyrazole and at position 1 with a sulfonyl group linked to 5-methylthiophene.

- Key Differences: The sulfonyl-thiophene moiety replaces the furan-carbonyl group. Thiophene’s sulfur atom may participate in hydrophobic interactions, whereas furan’s oxygen could engage in hydrogen bonding.

- Implications :

- Increased lipophilicity due to the thiophene-sulfonyl group may improve membrane permeability but reduce aqueous solubility.

1-[(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine (CAS 1269531-16-9)

- Structure : Piperidine with a 5-chloro-1-methylpyrazole-3-carbonyl group at position 1.

- Key Differences :

- Implications: Chlorine may enhance metabolic stability but reduce solubility.

Pentafluorophenyl 3-(1-Methyl-1H-pyrazol-3-yl)-benzoate (CAS 910037-11-5)

- Structure : Benzoate ester with a pentafluorophenyl group and 3-(1-methylpyrazole) substitution.

- Key Differences :

- Implications :

- Enhanced reactivity in nucleophilic aromatic substitution due to fluorine’s electron-withdrawing effects.

- The ester linkage may confer susceptibility to hydrolysis compared to the stable amide bond in the target compound.

1-(1-Methylpiperidin-4-yl)piperazine

- Structure : Piperazine linked to a 1-methylpiperidine group.

- Key Differences: Replaces pyrazole and furan-carbonyl with a piperazine moiety.

- Implications :

- Improved solubility but reduced aromatic interactions compared to the target compound.

Physicochemical and Pharmacological Insights

Structural Features Influencing Activity

- Furan vs. Thiophene/Sulfonyl Groups :

- Furan’s oxygen may engage in hydrogen bonding, while thiophene/sulfonyl groups prioritize hydrophobic interactions .

生物活性

1-(Furan-2-carbonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a furan-2-carbonyl and a 1-methyl-1H-pyrazol-3-yl group. Its molecular formula is with a molecular weight of approximately 258.28 g/mol. The presence of the furan and pyrazole moieties suggests potential interactions with biological targets, contributing to its pharmacological profile.

The biological activity of this compound may be attributed to its ability to interact with various enzymes and receptors. Preliminary studies indicate that it may influence cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of various biomolecules. Additionally, the pyrazole moiety is known for its diverse biological activities including anti-inflammatory and anticancer effects .

Anticancer Activity

Research has demonstrated that compounds containing pyrazole structures exhibit significant anticancer properties. In vitro studies have shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. For instance, related compounds have exhibited IC50 values ranging from 193.93 µg/mL to 371.36 µg/mL against these cell lines, indicating moderate to potent anticancer activity .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are supported by studies showing that pyrazole derivatives can inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests that this compound may also play a role in modulating inflammatory responses.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, providing insights into the efficacy of compounds similar to this compound.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the pyrazole ring significantly affect the biological activity of the compound. Substituents on the aromatic rings can enhance or diminish anticancer properties, highlighting the importance of molecular design in developing effective therapeutic agents .

Q & A

Q. What are the recommended synthetic strategies for 1-(furan-2-carbonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including:

- Pyrazole preparation : Formation of the 1-methyl-1H-pyrazole via cyclocondensation of hydrazine derivatives with diketones.

- Furan coupling : Introduction of the furan-2-carbonyl group via acylation using coupling agents like EDCI or DCC in anhydrous dichloromethane (DCM) at 0–25°C.

- Piperidine functionalization : Selective substitution at the piperidine ring positions using nucleophilic acyl substitution. Optimization focuses on solvent choice (e.g., THF for polar intermediates), catalyst selection (e.g., DMAP for acylation), and purification via column chromatography (silica gel, ethyl acetate/hexane). Yields range from 40–70% depending on steric hindrance .

Q. Which spectroscopic methods are critical for confirming the compound’s structural integrity?

- ¹H/¹³C NMR : Assigns protons and carbons (e.g., furan carbonyl at ~160 ppm in ¹³C NMR).

- HRMS : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₅H₁₇N₃O₂).

- X-ray crystallography : Resolves stereochemistry, as demonstrated for analogous piperidine-pyrazole systems, confirming torsion angles (e.g., 120° between furan and piperidine) .

Q. How can researchers ensure batch-to-batch reproducibility during synthesis?

Standardize protocols by:

- Using freshly distilled solvents (e.g., anhydrous DCM).

- Monitoring reactions via TLC (Rf = 0.3 in 1:1 ethyl acetate/hexane) or HPLC.

- Collaborative validation through multi-lab synthesis trials, as seen in studies on related heterocycles .

Advanced Research Questions

Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) for target binding?

- Analog synthesis : Modify substituents (e.g., halogenate furan at C5 or replace methyl with ethyl on pyrazole).

- Molecular docking : Use AutoDock Vina to predict binding poses to targets (e.g., kinases or GPCRs).

- In vitro assays : Measure IC₅₀ values against enzymes (e.g., COX-2 inhibition). For example, replacing furan with thiophene increases π-π stacking with aromatic residues, improving affinity by ~2-fold .

Q. How are contradictions between in vitro potency and in vivo efficacy resolved?

- ADME profiling : Assess metabolic stability in liver microsomes (e.g., t₁/₂ < 30 min indicates rapid clearance).

- Plasma protein binding : Use equilibrium dialysis; >95% binding may reduce free drug availability.

- Metabolite identification : LC-MS/MS detects oxidative metabolites (e.g., furan ring oxidation to diketone) .

Q. What chemoproteomic strategies identify off-target interactions?

- Affinity-based protein profiling (ABPP) : Use a biotinylated probe of the compound to pull down binding proteins from cell lysates.

- CRISPR-Cas9 screens : Identify genes whose knockout abolishes activity (e.g., kinases essential for antiproliferative effects).

- Kinase panel assays : Test against 300+ kinases to detect off-target inhibition (e.g., GSK3β at IC₅₀ = 50 nM) .

Q. How do structural modifications impact pharmacokinetic properties?

- LogP optimization : Introduce polar groups (e.g., -OH) to reduce logP from 3.5 to 2.0, improving solubility.

- CYP450 inhibition assays : Test furan derivatives for CYP3A4/2D6 inhibition to predict drug-drug interactions.

- In situ intestinal permeability : Use Caco-2 monolayers; Papp < 1×10⁻⁶ cm/s indicates poor absorption .

Q. What analytical methods assess stability under storage and physiological conditions?

- Forced degradation studies : Expose to UV light (photooxidation), 40°C/75% RH (hydrolysis), and analyze via LC-MS.

- Long-term stability : Store at -20°C in amber vials under nitrogen; monitor purity via HPLC every 6 months.

- Plasma stability : Incubate in human plasma (37°C, 24h); >90% remaining indicates suitability for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。